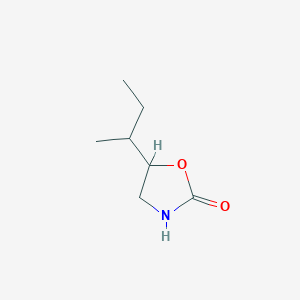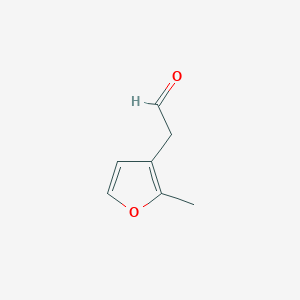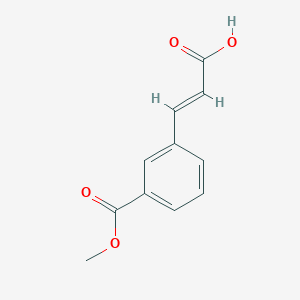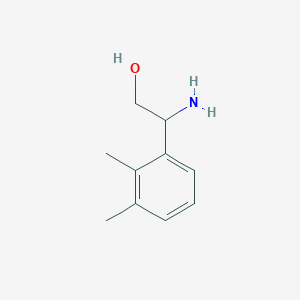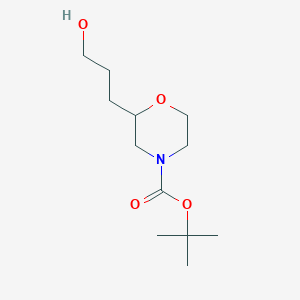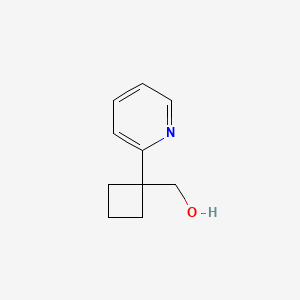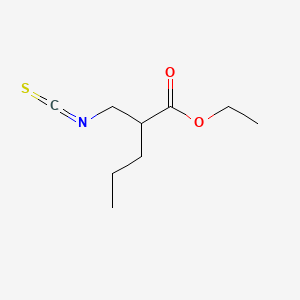
2-(3-Bromophenyl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-2-methylpropanal is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a methylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-methylpropanal typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 3-bromotoluene with an appropriate acyl chloride, followed by reduction to yield the desired aldehyde . The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-(3-Bromophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Bromophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-methylpropanal: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-2-methylpropanal: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-2-methylpropanol: The corresponding alcohol derivative.
Uniqueness: 2-(3-Bromophenyl)-2-methylpropanal is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
InChI Key |
XVLZFTUUEGICTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13613915.png)
